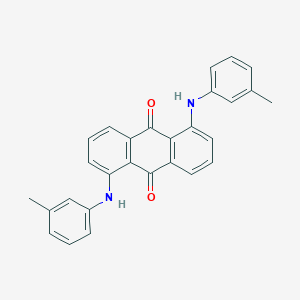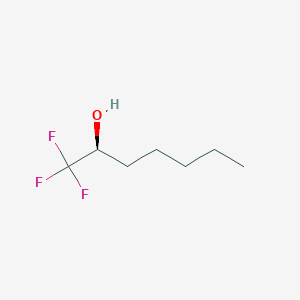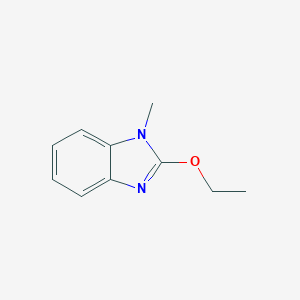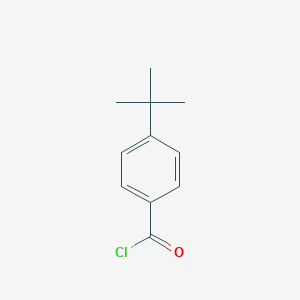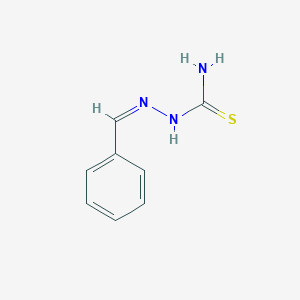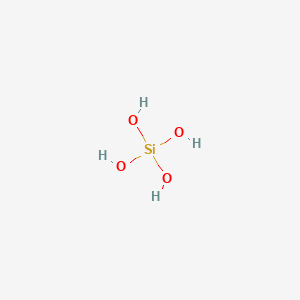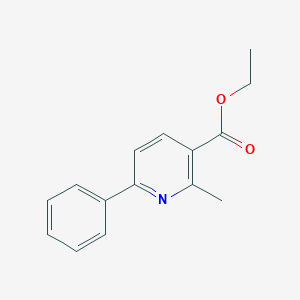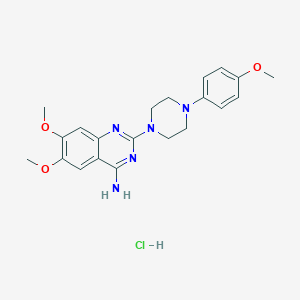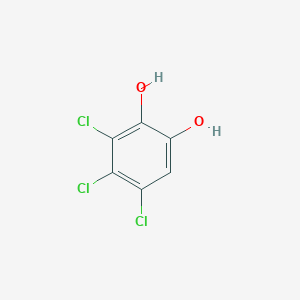
3,4,5-Trichlorocatechol
Overview
Description
3,4,5-Trichlorocatechol is a chemical compound with the molecular formula C6H3Cl3O2 and a molecular weight of 213.45 g/mol . It is a derivative of catechol, specifically formed from pentachlorophenol . This compound is known for its ability to induce oxidative DNA lesions, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of 3,4,5-Trichlorocatechol is DNA . This compound, a catechol derivative of pentachlorophenol, interacts with DNA and induces oxidative DNA lesions .
Mode of Action
This compound interacts with its target, DNA, by inducing oxidative lesions . This interaction results in changes at the molecular level, leading to the formation of oxidative DNA lesions .
Result of Action
The primary result of the action of this compound is the induction of oxidative DNA lesions . This can lead to cytotoxicity and potentially contribute to the development of diseases like cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, safety data sheets suggest avoiding exposure to dust, fume, gas, mist, spray, and vapors of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trichlorocatechol can be synthesized through the chlorination of catechol. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 5 positions on the catechol ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where catechol is exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated catechols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products
Oxidation: Formation of trichloroquinones.
Reduction: Formation of dichlorocatechols.
Substitution: Formation of various substituted catechols depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trichlorocatechol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on DNA and its potential role in inducing oxidative stress.
Medicine: Investigated for its cytotoxic effects on cancer cells and its potential use in cancer research.
Industry: Used in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorocatechol
- 4,5-Dichlorocatechol
- 3,5-Dichlorocatechol
Comparison
3,4,5-Trichlorocatechol is unique due to the presence of three chlorine atoms on the catechol ring, which significantly enhances its reactivity and ability to induce oxidative DNA lesions compared to its dichlorinated counterparts. The additional chlorine atom increases its lipophilicity and potential for bioaccumulation .
Properties
IUPAC Name |
3,4,5-trichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074060 | |
| Record name | 3,4,5-Trichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25167-84-4, 56961-20-7 | |
| Record name | Pyrocatechol, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 3,4,5-Trichlorocatechol?
A1: this compound is a significant environmental contaminant found in effluents from bleached kraft pulp mills [, ]. It arises from the breakdown of lignin during the bleaching process and can persist in the environment, posing risks to aquatic life.
Q2: How does the chemical structure of this compound influence its persistence in the environment?
A2: Research suggests that the bioavailability of this compound plays a critical role in its persistence []. While microorganisms can degrade solvent-extractable forms, those associated with sediment organic matter are less accessible []. Additionally, chloroguaiacols covalently bound to lignin residues, potential precursors to this compound, are resistant to microbial degradation [].
Q3: What are the dechlorination products of this compound?
A4: The dechlorination pathway of this compound by anaerobic bacteria is specific and can lead to different products depending on the microbial community and environmental conditions. Studies have identified 3,5-dichlorocatechol and 3,4-dichlorocatechol as potential dechlorination products [, ].
Q4: Is this compound toxic?
A5: this compound exhibits toxicity to juvenile rainbow trout []. Research also suggests that the toxicity of chlorocatechols, including this compound, is linked to their membrane toxicity, specifically their ability to act as uncouplers of oxidative phosphorylation in a manner dependent on the degree of chlorination [].
Q5: How does the presence of copper ions affect the toxicity of this compound?
A6: Interestingly, copper ions exhibit a complex interaction with the toxicity of this compound. While copper increases the toxicity of less chlorinated catechols, it decreases the toxicity of this compound and other highly chlorinated catechols. This phenomenon is attributed to copper's influence on the uncoupling activity of these compounds [].
Q6: What is the aqueous solubility of this compound?
A7: The aqueous solubility of this compound has been experimentally determined at 25°C []. This information is crucial for understanding its fate and transport in aquatic environments.
Q7: Can this compound be used as a tracer for studying pulp mill effluent dispersion?
A8: While this compound is present in kraft pulp mill effluents, its suitability as a tracer for dispersion studies might be limited. Other components, like di- and tri-chloroacetic acids, have been suggested as potentially more appropriate tracers due to their higher abundance and lower volatility [].
Q8: What analytical techniques are used to study this compound?
A9: Various analytical methods are employed to study this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for identification and quantification in environmental samples [, , ]. High-performance liquid chromatography (HPLC) with UV detection is also employed for determining aqueous solubility [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





